molecular formula C8H5IN2O3 B12861191 3-Iodo-4-methoxy-5-nitrobenzonitrile

3-Iodo-4-methoxy-5-nitrobenzonitrile

Cat. No.: B12861191
M. Wt: 304.04 g/mol
InChI Key: OMCJYFPYVBYFSZ-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxy-5-nitrobenzonitrile (CAS 25801-30-3) is a chemical compound with the molecular formula C8H5IN2O3 and a molecular weight of 304.04 g/mol . This benzonitrile derivative features a nitrile group, methoxy ether, nitro group, and iodine substituent on a benzene ring, making it a versatile building block for chemical synthesis and materials science research. While direct studies on this exact methoxy analogue are limited, its structural similarity to the well-documented anthelmintic drug 3-iodo-4-hydroxy-5-nitrobenzonitrile (Nitroxynil) suggests significant potential in medicinal chemistry and parasitology research . Nitroxynil and its salts are known for their efficacy against helminth infestations in veterinary medicine, particularly against liver flukes (Fasciola hepatica) and parasitic nematodes . The methoxy group in your compound of interest may alter solubility, metabolic stability, and binding affinity, providing a valuable scaffold for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. Furthermore, the nitro-aromatic structure aligns with compounds that can act as nitric oxide (NO) donors . Nitric oxide is a critical signaling molecule and, in certain contexts, has been shown to help overcome multidrug resistance (MDR) in cancer cells by inhibiting drug efflux proteins and DNA repair mechanisms . This opens avenues for investigating 3-Iodo-4-methoxy-5-nitrobenzonitrile in oncology research, particularly in developing chemosensitizing agents. Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H5IN2O3

Molecular Weight

304.04 g/mol

IUPAC Name

3-iodo-4-methoxy-5-nitrobenzonitrile

InChI

InChI=1S/C8H5IN2O3/c1-14-8-6(9)2-5(4-10)3-7(8)11(12)13/h2-3H,1H3

InChI Key

OMCJYFPYVBYFSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-methoxy-5-nitrobenzonitrile typically involves the nitration of a precursor compound followed by iodination. One common method involves the nitration of 4-methoxybenzonitrile using fuming nitric acid to form 4-methoxy-3-nitrobenzonitrile. This intermediate is then treated with iodine and a suitable oxidizing agent, such as potassium iodate, to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production methods for 3-Iodo-4-methoxy-5-nitrobenzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methoxy-5-nitrobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 3-amino-4-methoxy-5-nitrobenzonitrile.

    Reduction: 3-Iodo-4-methoxy-5-aminobenzonitrile.

    Oxidation: 3-Iodo-4-hydroxy-5-nitrobenzonitrile.

Scientific Research Applications

3-Iodo-4-methoxy-5-nitrobenzonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Iodo-4-methoxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Iodo-4-methoxy-5-nitrobenzonitrile with structurally related benzonitrile derivatives, emphasizing substituent effects, reactivity, and applications.

Compound Name Substituents (Positions) CAS Number Molecular Weight (g/mol) Key Properties Applications
3-Iodo-4-methoxy-5-nitrobenzonitrile I (3), OCH₃ (4), NO₂ (5), CN (1) Not Provided ~304 Polarized aromatic system; potential for nucleophilic substitution at iodine site Pharmaceutical intermediates, cross-coupling reactions
4-Methoxybenzonitrile OCH₃ (4), CN (1) Not Provided ~133 Simpler structure; lower steric hindrance Solvent, intermediate in dyes or fragrances
4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile I (5), OCH₂(2-ClC₆H₄) (4), OCH₂CH₃ (3), CN (1) 694507-23-8 ~413.64 Bulky substituents; increased steric hindrance and lipophilicity Specialty intermediates in drug synthesis
3-Fluoro-5-methoxy-4-nitrobenzonitrile F (3), OCH₃ (5), NO₂ (4), CN (1) 1137869-92-1 ~226 Smaller halogen (F) reduces steric effects; nitro at position 4 alters resonance Agrochemical research, electronic materials

Key Insights

Steric and Electronic Profiles :

  • 4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile () has a bulky 2-chlorobenzyloxy group, reducing solubility in polar solvents compared to the methoxy group in the target compound .
  • The methoxy group in 4-Methoxybenzonitrile () provides moderate electron donation, contrasting with the stronger electron-withdrawing effects of nitro and nitrile groups in the target compound .

Applications :

  • Iodine-containing derivatives like 3-Iodo-4-methoxy-5-nitrobenzonitrile are prioritized in radiopharmaceuticals due to iodine’s isotopic versatility, whereas fluorine analogs are more common in PET imaging .
  • The nitro group’s position (4 vs. 5) influences metabolic stability in drug candidates, with meta-substitution (position 5) often favoring longer half-lives .

Notes and Limitations

  • Data Gaps : Direct experimental data on 3-Iodo-4-methoxy-5-nitrobenzonitrile are scarce; properties and applications are inferred from structural analogs.
  • Synthetic Challenges : The juxtaposition of iodine and nitro groups may complicate synthesis due to competing electronic effects; optimized protocols are needed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-iodo-4-methoxy-5-nitrobenzonitrile, and how can reaction conditions be optimized?

  • Methodology : Start with nitration of 4-methoxybenzonitrile using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Subsequent iodination can employ N-iodosuccinimide (NIS) in acetic acid under reflux, with catalytic AgNO₃ to enhance regioselectivity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm purity via HPLC .
  • Key Considerations : Adjust stoichiometry (1:1.2 for nitration, 1:1.5 for iodination) to account for steric hindrance from the methoxy group. Use inert atmospheres to prevent deiodination.

Q. How should researchers characterize the purity and structural integrity of 3-iodo-4-methoxy-5-nitrobenzonitrile?

  • Analytical Techniques :

  • NMR : Compare ¹H/¹³C NMR shifts with analogs (e.g., 5-iodovanillin, δ ~7.8 ppm for aromatic protons adjacent to iodine) .
  • IR Spectroscopy : Confirm nitrile (C≡N stretch ~2225 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups. Cross-reference with NIST spectral libraries for nitro-iodoarenes .
  • Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ at m/z 319.923 (calculated for C₈H₄IN₂O₃⁺).

Q. What safety protocols are critical when handling 3-iodo-4-methoxy-5-nitrobenzonitrile?

  • Hazard Mitigation : Use fume hoods for synthesis due to potential nitro compound toxicity. Store at 2–8°C in amber glass to prevent photodegradation. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
  • First Aid : In case of skin contact, wash with 5% acetic acid (to counteract nitrile exposure) followed by soap and water. Seek immediate medical evaluation for inhalation exposure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-iodo-4-methoxy-5-nitrobenzonitrile in cross-coupling reactions?

  • Approach : Use DFT calculations (B3LYP/6-31G*) to evaluate electron density maps. The iodine atom acts as a leaving group in Suzuki-Miyaura reactions, while the nitro group stabilizes transition states via resonance. Compare activation energies with bromo/chloro analogs to prioritize catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) .
  • Validation : Cross-check predicted regioselectivity with experimental LC-MS data for coupling products.

Q. What strategies resolve contradictions in reported solubility data for nitro-iodoaromatic compounds?

  • Data Harmonization : Conduct systematic solubility tests in DMSO, THF, and chloroform at 25°C and 40°C. Compare results with structurally similar compounds (e.g., 5-iodovanillin, solubility ~12 mg/mL in DMSO). Use Hansen solubility parameters to model discrepancies caused by crystallinity variations .
  • Advanced Techniques : Employ powder XRD to correlate solubility with polymorphic forms.

Q. How does the electronic effect of the nitro group influence the stability of 3-iodo-4-methoxy-5-nitrobenzonitrile under acidic conditions?

  • Experimental Design : Perform accelerated degradation studies in HCl (0.1–1 M) at 37°C. Monitor iodine release via ICP-MS and nitro group reduction via UV-Vis (λmax ~270 nm for nitro-to-amine conversion). Compare with control compounds lacking the nitro group .
  • Findings : The meta-nitro group increases susceptibility to hydrolysis due to electron-withdrawing effects, requiring pH stabilization (buffers at pH 6–7) for long-term storage.

Q. What are the challenges in scaling up the synthesis of 3-iodo-4-methoxy-5-nitrobenzonitrile while maintaining regioselectivity?

  • Process Optimization : Use flow chemistry to control exothermic nitration/iodination steps. For iodination, replace AgNO₃ with KI to reduce costs. Validate scalability via PAT (Process Analytical Technology) tools like in-line FTIR .
  • Quality Control : Implement GC-MS to detect by-products (e.g., di-iodinated species) at >0.5% thresholds.

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